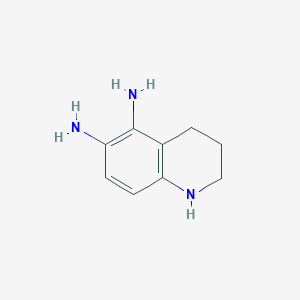
1,2,3,4-Tetrahydroquinoline-5,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrahydroquinoline-5,6-diamine, also known as this compound, is a useful research compound. Its molecular formula is C9H13N3 and its molecular weight is 163.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1,2,3,4-Tetrahydroquinoline derivatives are widely recognized for their pharmacological properties. The compound has been associated with various therapeutic effects, including:
- Antidepressant and Antipsychotic Activities : Tetrahydroquinoline derivatives have been investigated for their potential in treating mood disorders. Their structural similarity to known antidepressants positions them as candidates for further research in this area .
- Neuroprotective Effects : Some derivatives exhibit neuroprotective properties that may help in conditions like Alzheimer's disease and stroke recovery. For instance, certain compounds have shown efficacy in minimizing ischemic nerve damage .
- Anticancer Properties : Research has highlighted the potential of tetrahydroquinoline derivatives as anticancer agents. Their ability to inhibit tumor growth and induce apoptosis in cancer cells has been documented .
- Antimicrobial Activities : Several studies have reported the antibacterial and antifungal activities of tetrahydroquinoline derivatives, indicating their usefulness in treating infections .
Synthesis and Chemical Applications
The synthesis of 1,2,3,4-tetrahydroquinoline-5,6-diamine has garnered significant attention due to its utility in creating complex organic molecules. Notable synthetic approaches include:
- Domino Reactions : These reactions allow for the rapid assembly of tetrahydroquinoline structures with diverse substitution patterns. This method has been crucial for generating new drug candidates .
- Asymmetric Hydrogenation : This technique is employed to produce enantiomerically enriched tetrahydroquinoline derivatives. Such compounds are essential for developing targeted therapies with fewer side effects .
Case Study 1: Anticancer Research
A study focused on the synthesis of novel tetrahydroquinoline derivatives demonstrated their effectiveness against various cancer cell lines. The synthesized compounds exhibited IC50 values indicating potent anticancer activity, making them promising candidates for further development .
Case Study 2: Neuroprotective Agents
Research exploring the neuroprotective capabilities of specific tetrahydroquinoline derivatives revealed their ability to protect neuronal cells from oxidative stress-induced apoptosis. These findings suggest potential applications in treating neurodegenerative diseases .
Comparative Data Table
| Application Area | Compound Derivatives | Key Findings |
|---|---|---|
| Antidepressant | Various tetrahydroquinolines | Efficacy similar to traditional antidepressants |
| Neuroprotection | Specific derivatives | Reduced neuronal damage post-stroke |
| Anticancer | Novel synthesized compounds | Significant inhibition of tumor growth |
| Antimicrobial | Multiple derivatives | Effective against various bacterial strains |
Eigenschaften
CAS-Nummer |
156694-05-2 |
|---|---|
Molekularformel |
C9H13N3 |
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
1,2,3,4-tetrahydroquinoline-5,6-diamine |
InChI |
InChI=1S/C9H13N3/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h3-4,12H,1-2,5,10-11H2 |
InChI-Schlüssel |
VITFOUZEIGGWMI-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC(=C2N)N)NC1 |
Kanonische SMILES |
C1CC2=C(C=CC(=C2N)N)NC1 |
Synonyme |
5,6-Quinolinediamine, 1,2,3,4-tetrahydro- |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













